molecular formula C10H10N2 B8327065 2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

Cat. No. B8327065
M. Wt: 158.20 g/mol
InChI Key: PIWLTYOKDKROTA-UHFFFAOYSA-N
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Patent
US06583134B2

Procedure details

To dimethylformamide (0.3 ml) was added phosphorus oxychloride (0.33 ml) dropwise at 0° C. The mixture was allowed to stir for 10 min at room temperature. A solution of 2,3-dihydro-1H-3a,6-diaza-cyclopenta[a]indene (0.10 g 0.63 mMol) in 0.1 ml dimethylformamide was added and the mixture was stirred at room temperature for 3 h. The reaction was quenched with ice (ca 5 g) and the pH was adjusted to 9 by addition of 28% sodium hydroxide. The mixture was heated to reflux for 10 min. cooled to room temperature and extracted with ethyl acetate(3×5 ml) The combined organic extracts were dried with sodium sulfate and evaporated to dryness to yield the title compound (0.115 g, 97% Th). For analytical purposes a sample was recrystallised from ethyl acetate to afford slightly yellow crystals. mp 150-151° C. Found C, 70.94; H, 5.56; N, 14.97%; C11H10N2O requires C, 70.95; H, 5.41; N. 15.04%
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]1[C:10]2=[CH:11][C:12]3[CH:13]=[N:14][CH:15]=[CH:16][C:17]=3[N:9]2[CH2:8][CH2:7]1.CN(C)[CH:20]=[O:21]>>[CH2:6]1[C:10]2=[C:11]([CH:20]=[O:21])[C:12]3[CH:13]=[N:14][CH:15]=[CH:16][C:17]=3[N:9]2[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1CCN2C1=CC=1C=NC=CC21
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice (ca 5 g)
ADDITION
Type
ADDITION
Details
the pH was adjusted to 9 by addition of 28% sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate(3×5 ml) The combined organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1CCN2C1=C(C=1C=NC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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